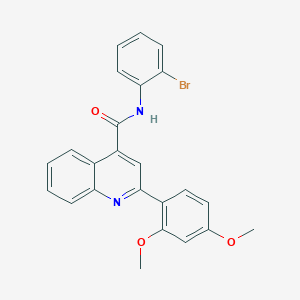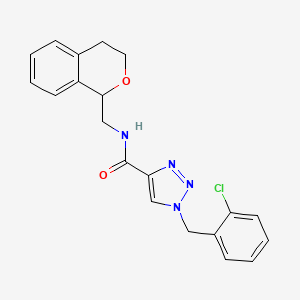
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as BQR, is a synthetic compound that belongs to the class of quinolinecarboxamides. It has attracted significant attention from researchers due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of beta-secretase, which is involved in the production of beta-amyloid plaques. In inflammation research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is involved in the production of cytokines.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide's biochemical and physiological effects are diverse and depend on the disease being studied. In cancer research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of topoisomerase II. In Alzheimer's disease research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In inflammation research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been extensively studied for its potential as a therapeutic agent, making it a well-established research tool. However, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide's effects may vary depending on the disease being studied, making it challenging to generalize its effects.
Direcciones Futuras
There are several future directions for N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide research. One direction is to further investigate its mechanism of action to better understand how it exerts its effects. Another direction is to study its potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, researchers could explore the use of N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide in combination with other therapeutic agents to enhance its effects. Finally, researchers could investigate the use of N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide as a diagnostic tool for various diseases.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide involves the reaction between 2-bromobenzoyl chloride and 2,4-dimethoxyaniline in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminoquinoline to form N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide. The purity of the synthesized compound is usually confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the disease's progression. In inflammation research, N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to reduce inflammation by inhibiting the production of cytokines.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3/c1-29-15-11-12-17(23(13-15)30-2)22-14-18(16-7-3-5-9-20(16)26-22)24(28)27-21-10-6-4-8-19(21)25/h3-14H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDVUOWAAKCQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-fluoro-4-methoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6114735.png)
![1-{4-[(diallylamino)methyl]-2-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6114742.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6114750.png)
![3-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B6114753.png)

![4-[(3-ethoxy-4-hydroxy-5-iodobenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B6114771.png)
![N'-(2,5-dimethoxyphenyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6114780.png)
![N-{[(5-benzyl-6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}benzamide](/img/structure/B6114785.png)
![ethyl 1-[(butylamino)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6114793.png)
![2-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]-1,3-benzoxazole](/img/structure/B6114798.png)
![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6114809.png)
![1-(cyclobutylmethyl)-3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6114820.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6114825.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)